molecular formula C8H4O3 B12056685 Phthalic-13C6 anhydride

Phthalic-13C6 anhydride

Cat. No.: B12056685
M. Wt: 154.07 g/mol
InChI Key: LGRFSURHDFAFJT-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalic-13C6 anhydride is a labeled compound where the six carbon atoms in the phthalic anhydride molecule are replaced with carbon-13 isotopes. This compound is primarily used in research and industrial applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalic-13C6 anhydride can be synthesized through the oxidation of naphthalene or ortho-xylene, followed by the catalytic oxidation of the resulting phthalic acid. The reaction typically involves the use of vanadium pentoxide (V2O5) as a catalyst at high temperatures .

Industrial Production Methods

In industrial settings, this compound is produced by the catalytic oxidation of ortho-xylene or naphthalene in the presence of a vanadium pentoxide catalyst. The process involves high temperatures and controlled conditions to ensure the efficient conversion of the starting materials to the desired anhydride .

Chemical Reactions Analysis

Types of Reactions

Phthalic-13C6 anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4O3

Molecular Weight

154.07 g/mol

IUPAC Name

2-benzofuran-1,3-dione

InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

LGRFSURHDFAFJT-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2C(=O)OC(=O)[13C]2=[13CH]1

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O

Origin of Product

United States

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